N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Description
The compound N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide features a pyrazolidine core substituted with a thiazol-5-yl group at position 5 and a 2,5-dimethoxyphenylmethyl carboxamide at position 2. Key structural elements include:
- Pyrazolidine ring: A five-membered saturated nitrogen heterocycle, which may influence conformational flexibility and binding interactions.
- Thiazol-5-yl substituent: A 4-methyl-2-(3-methylphenyl)thiazole moiety, contributing to aromatic stacking and hydrophobic interactions.
- 2,5-Dimethoxyphenylmethyl group: A methoxy-substituted benzyl fragment, commonly associated with serotonin receptor modulation in psychoactive compounds .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-14-6-5-7-16(10-14)24-26-15(2)22(32-24)19-12-20(28-27-19)23(29)25-13-17-11-18(30-3)8-9-21(17)31-4/h5-11,19-20,27-28H,12-13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJBOPVLEGFJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NBOMe Series (Phenethylamine Derivatives)
The NBOMe family, including 25I-NBOMe and 25C-NBOMe, shares the 2,5-dimethoxyphenyl group but differs in core structure and substitution patterns:
Key Differences :
- Thiazole vs. Halogen Substitution : The thiazol-5-yl group introduces heteroaromaticity and steric bulk, which could shift selectivity away from serotonin receptors toward other targets (e.g., enzymes or transporters).
Thiazole-Containing Pharmaceuticals
Thiazol-5-yl groups are prevalent in antimicrobial and antiviral agents. Examples include:
Structural Insights :
- Thiazole Position : The target compound’s thiazole is at position 5, whereas PF 43(1)-m features a thiazole at position 4, which may alter electronic properties and hydrogen-bonding capacity.
- Carboxamide Linkage : The dimethoxyphenylmethyl carboxamide in the target compound contrasts with ureido or ester linkages in PF derivatives, suggesting divergent metabolic stability.
Research Implications and Hypotheses
- Structural Analysis : Crystallographic tools like SHELX and ORTEP could resolve conformational details if single crystals are obtained.
- Regulatory Status : Unlike NBOMe analogs (controlled substances ), the target compound’s complexity may delay regulatory scrutiny unless bioactivity is demonstrated.
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